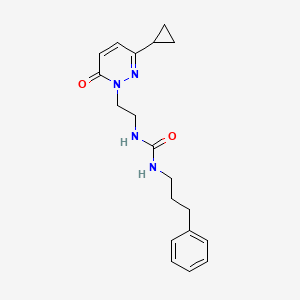![molecular formula C13H12ClNO3 B2608963 2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone CAS No. 875440-38-3](/img/structure/B2608963.png)
2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone is a synthetic organic compound with the molecular formula C13H12ClNO3. It is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities and applications in various fields, including medicine and industry .
Mechanism of Action
Target of Action
It’s known that naphthoquinone derivatives often interact with enzymes involved in cellular respiration and redox reactions .
Mode of Action
It’s known that naphthoquinone derivatives can interact with their targets through redox cycling, generating reactive oxygen species that can cause oxidative stress .
Biochemical Pathways
Given the potential generation of reactive oxygen species, it’s likely that this compound affects pathways related to oxidative stress and cellular respiration .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The generation of reactive oxygen species can lead to oxidative stress, which can cause damage to cellular components, including lipids, proteins, and dna .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-hydroxypropylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Forms hydroquinone derivatives.
Substitution: Results in the formation of substituted naphthoquinone derivatives.
Scientific Research Applications
2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-naphthoquinone: A precursor in the synthesis of 2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone.
2,3-Dichloro-1,4-naphthoquinone: Known for its antimicrobial properties.
2-Methylamino-3-chloro-1,4-naphthoquinone: Studied for its potential therapeutic effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS and interact with molecular targets makes it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-3-(2-hydroxypropylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(16)6-15-11-10(14)12(17)8-4-2-3-5-9(8)13(11)18/h2-5,7,15-16H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDXDLGUHQXZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
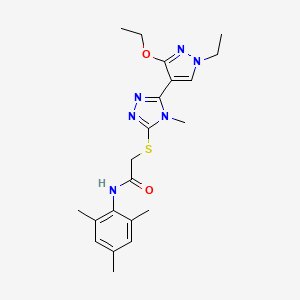
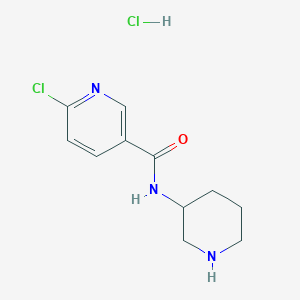
![2-Amino-6-(4-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2608883.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608885.png)
![N-[(2-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2608886.png)
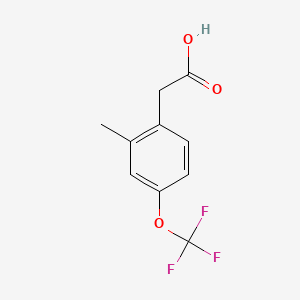
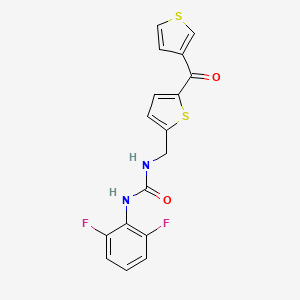
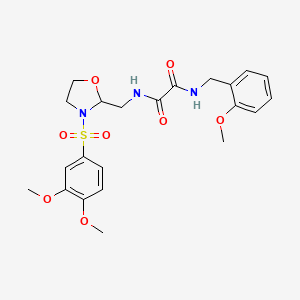
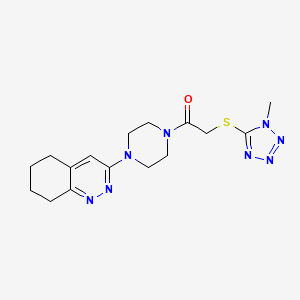
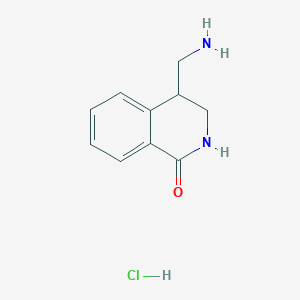

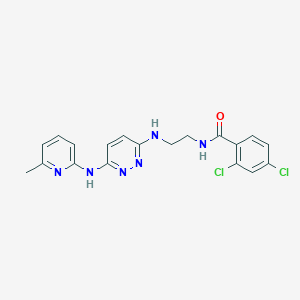
![2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2608901.png)
